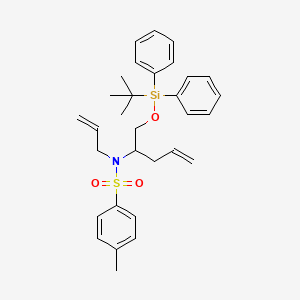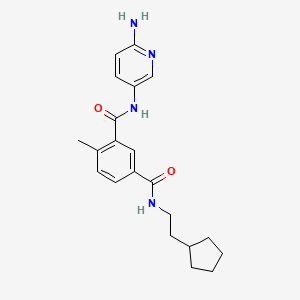
2-(3-Fluorobenzylamino)-6-chloropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzylamino)-6-chloropyrazine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzylamino)-6-chloropyrazine typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This intermediate is then treated with 3-fluorobenzylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorobenzylamino)-6-chloropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluorobenzylamino)-6-chloropyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug for tuberculosis treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new pharmaceuticals.
Biological Studies: The compound’s biological activity is investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorobenzylamino)-6-chloropyrazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of vital cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
2-(3-Fluorobenzylamino)-6-chloropyrazine is unique due to the presence of both chlorine and fluorine substituents, which can enhance its biological activity and chemical stability. These substituents may also influence the compound’s pharmacokinetic properties, making it a promising candidate for further drug development.
Propiedades
Fórmula molecular |
C11H9ClFN3 |
|---|---|
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
6-chloro-N-[(3-fluorophenyl)methyl]pyrazin-2-amine |
InChI |
InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-2-1-3-9(13)4-8/h1-4,6-7H,5H2,(H,15,16) |
Clave InChI |
NZLVVWLQPPBOBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-4'-methyl-](/img/structure/B8469213.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)


![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)
